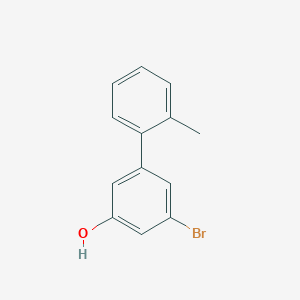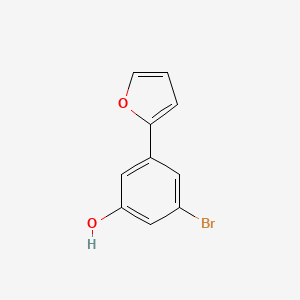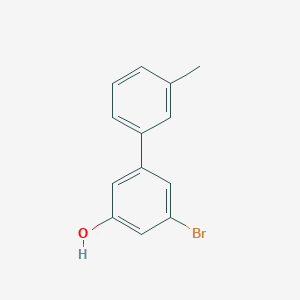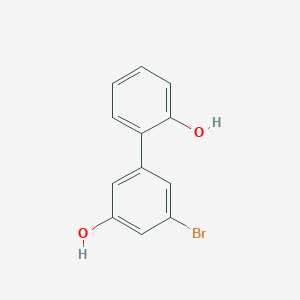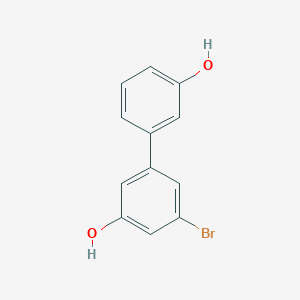
3-Bromo-5-(3-fluorophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(3-fluorophenyl)phenol, 95% (3-Br-5-FPP) is a halogenated phenol compound that has been used in several scientific research applications. It is a colorless, crystalline solid with a melting point of 74-76 °C and a boiling point of 260-262 °C. 3-Br-5-FPP is a potent inhibitor of the cytochrome P450 enzyme system and has been used in many biochemical and physiological studies.
Scientific Research Applications
3-Bromo-5-(3-fluorophenyl)phenol, 95% has been used in several scientific research applications. It has been used to study the inhibition of cytochrome P450 enzymes, the inhibition of monoamine oxidase, and the inhibition of dopamine β-hydroxylase. It has also been used to study the inhibition of the enzyme glutathione reductase.
Mechanism of Action
3-Bromo-5-(3-fluorophenyl)phenol, 95% is a potent inhibitor of cytochrome P450 enzymes. It works by binding to the active site of the enzyme and preventing it from catalyzing its reaction. It also inhibits monoamine oxidase, dopamine β-hydroxylase, and glutathione reductase.
Biochemical and Physiological Effects
3-Bromo-5-(3-fluorophenyl)phenol, 95% has been shown to inhibit the activity of cytochrome P450 enzymes, monoamine oxidase, dopamine β-hydroxylase, and glutathione reductase. Inhibition of these enzymes can lead to a variety of biochemical and physiological effects, including changes in the metabolism of drugs, hormones, and other compounds, as well as changes in the levels of neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
3-Bromo-5-(3-fluorophenyl)phenol, 95% is a useful tool for laboratory experiments due to its high potency and selectivity. It is easy to synthesize and can be used in a variety of experiments. However, it is important to note that 3-Bromo-5-(3-fluorophenyl)phenol, 95% is toxic and should be handled with care.
Future Directions
3-Bromo-5-(3-fluorophenyl)phenol, 95% has a wide range of potential applications. It can be used in further studies of the inhibition of cytochrome P450 enzymes, monoamine oxidase, dopamine β-hydroxylase, and glutathione reductase. It can also be used to study the effects of these enzymes on drug metabolism and neurotransmitter levels. Additionally, 3-Bromo-5-(3-fluorophenyl)phenol, 95% can be used to study the effects of these enzymes on other biochemical and physiological processes, such as signal transduction pathways and gene expression. Finally, 3-Bromo-5-(3-fluorophenyl)phenol, 95% can be used to develop new drugs and therapies for a variety of diseases and conditions.
Synthesis Methods
3-Bromo-5-(3-fluorophenyl)phenol, 95% can be synthesized using a three-step process. The first step involves reacting 3-bromophenol with 3-fluorophenylmagnesium bromide in the presence of a base. The second step involves reacting the product from the first step with sodium hydroxide to form a sodium salt. The third and final step involves reacting the sodium salt with hydrochloric acid to form the final product, 3-Bromo-5-(3-fluorophenyl)phenol, 95%.
properties
IUPAC Name |
3-bromo-5-(3-fluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(14)5-8/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSGSUBGQAKVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686357 |
Source


|
| Record name | 5-Bromo-3'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261947-23-2 |
Source


|
| Record name | 5-Bromo-3'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

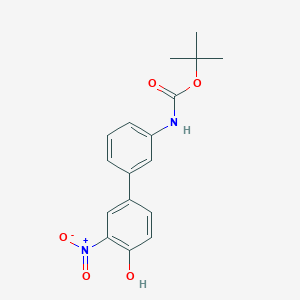

![2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383081.png)

![2-Nitro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383106.png)
